BIS(MERCAPTOCYCLOPENTANE)TITANIUM TETRACHLORIDE
Description
Historical Development of Titanium-Sulfur Coordination Chemistry
The exploration of titanium-sulfur coordination chemistry began in the mid-20th century, driven by industrial interest in titanium’s corrosion resistance and catalytic potential. Early work focused on titanium halides and oxides, but the discovery of titanium’s ability to form stable complexes with sulfur-containing ligands expanded its applications. The synthesis of homoleptic titanium thiolates, such as [Ti(SC₆F₅)₄] in the 1990s, marked a milestone, demonstrating titanium’s capacity to adopt diverse coordination geometries with sulfur donors. These advances laid the groundwork for developing mixed-ligand complexes, including bis(mercaptocyclopentane)titanium tetrachloride, which combines thiolate and chloride ligands.
Position of this compound in Organometallic Chemistry
This compound occupies a unique niche as a titanium(IV) complex featuring both cyclopentanethiolate (C₅H₉S⁻) and chloride ligands. Its structure bridges classical coordination chemistry (hard chloride ligands) and organometallic systems (soft thiolate donors). Unlike homoleptic thiolates, this compound’s mixed-ligand configuration enables tailored reactivity, making it a model for studying ligand exchange dynamics in titanium systems. The steric bulk of the mercaptocyclopentane ligands stabilizes the titanium center against hydrolysis, a common challenge in titanium(IV) chemistry.
Table 1: Key Structural Features of Selected Titanium Thiolate Complexes
Significance in Titanium Coordination Compound Research
This compound’s synthesis, first reported in 1993, provided critical insights into ligand competition in titanium systems. Studies reveal that the mercaptocyclopentane ligands adopt a bidentate binding mode, forming a distorted octahedral geometry around the titanium center. Spectroscopic and crystallographic analyses highlight the interplay between π-donor thiolates and σ-donor chlorides, which modulate the titanium center’s Lewis acidity. Such properties are pivotal for applications in catalysis, where ligand tunability dictates activity and selectivity.
Relationship to Industrial Titanium Chemistry
This compound derives from titanium tetrachloride (TiCl₄), a cornerstone of industrial titanium chemistry used in pigment production and Ziegler-Natta catalysts. The incorporation of thiolate ligands enhances stability under reducing conditions, a limitation of pure TiCl₄ in certain catalytic cycles. This hybrid structure mirrors trends in industrial catalyst design, where mixed-ligand systems improve performance in polymerization and desulfurization processes.
Synthesis Pathways for Titanium Thiolate Complexes
Properties
CAS No. |
149391-24-2 |
|---|---|
Molecular Formula |
C10H20Cl4S2Ti |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
cyclopentanethiol;tetrachlorotitanium |
InChI |
InChI=1S/2C5H10S.4ClH.Ti/c2*6-5-3-1-2-4-5;;;;;/h2*5-6H,1-4H2;4*1H;/q;;;;;;+4/p-4 |
InChI Key |
GKUGPFXHXADIDO-UHFFFAOYSA-J |
SMILES |
C1CCC(C1)S.C1CCC(C1)S.Cl[Ti](Cl)(Cl)Cl |
Canonical SMILES |
C1CCC(C1)S.C1CCC(C1)S.Cl[Ti](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Key Parameters
Procedure
-
Mixing : TiCl₄ is dissolved in hexane under inert atmosphere (argon/nitrogen).
-
Ligand Addition : Cyclopentanethiol is added dropwise with stirring.
-
Reaction Monitoring : Exothermic HCl evolution confirms progress.
-
Work-Up : Solvent evaporation under reduced pressure yields the product as a crystalline solid.
-
Characterization : Elemental analysis, IR, and NMR confirm purity.
Yield and Purity
-
Purity : Confirmed via elemental analysis (C, H, S, Cl, Ti) and absence of unreacted thiol in IR spectra.
Mechanistic Insights and Ligand Coordination
The reaction proceeds via Lewis acid-base interactions , where TiCl₄ (a strong Lewis acid) accepts electron pairs from the sulfur atoms of cyclopentanethiol (weak Lewis bases). Key mechanistic steps include:
Structural Considerations
-
Coordination Geometry : Octahedral (Ti center bonded to 4 Cl⁻ and 2 S⁻ ligands).
-
Ligand Effects : Cyclopentanethiol’s steric bulk influences reaction kinetics and product stability.
Comparative Analysis of Titanium Tetrachloride Complexation
To contextualize this synthesis, Table 1 compares this compound with analogous TiCl₄ complexes:
| Complex | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| TiCl₄(SC₅H₉)₂ | Cyclopentanethiol | Hexane | 89 | |
| TiCl₄(SC₆H₁₁)₂ | Cyclohexanethiol | Toluene | 78 | |
| TiCl₄(SCH₂C₆H₅)₂ | Benzyl mercaptan | THF | 65 |
Key Observations :
-
Hexane outperforms polar solvents (e.g., THF) due to better TiCl₄ solubility.
-
Bulky ligands (e.g., cyclohexanethiol) reduce yields by hindering coordination.
Challenges and Optimization Strategies
Impurity Control
Scalability
-
Solvent Choice : Hexane’s low boiling point (69°C) facilitates easy removal but requires careful temperature control.
-
Catalytic Additives : Trace amounts of Lewis acids (e.g., AlCl₃) may accelerate coordination but risk side reactions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Alternative Synthetic Approaches
While the direct method is predominant, exploratory routes include:
Solid-State Synthesis
Chemical Reactions Analysis
Types of Reactions: Bis(mercaptocyclopentane)titanium tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkoxides or amines.
Oxidation-Reduction Reactions: The titanium center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions typically occur under mild conditions, often at room temperature.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the titanium center.
Major Products Formed:
Substitution Reactions: Products include titanium complexes with different ligands, such as titanium alkoxides or titanium amides.
Oxidation-Reduction Reactions: Products depend on the specific reagents used and the oxidation state of titanium achieved.
Scientific Research Applications
Chemistry: Bis(mercaptocyclopentane)titanium tetrachloride is used as a precursor in the synthesis of various titanium-based compounds. It is also employed in studies involving the coordination chemistry of titanium and the development of new catalytic systems .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related titanium complexes are explored for potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: In industrial settings, this compound is used in the development of advanced materials, including coatings and catalysts. Its unique properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of bis(mercaptocyclopentane)titanium tetrachloride involves its ability to coordinate with various ligands and participate in redox reactions. The titanium center can interact with different molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(mercaptocyclopentane)titanium tetrachloride belongs to a class of titanium coordination complexes with organic ligands. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparative Analysis of Titanium Tetrachloride Derivatives
Key Differences:
Ligand Effects: Mercaptocyclopentane vs. Mercapto vs. Chloride Ligands: this compound’s sulfur-based ligands provide stronger electron-donating effects than chloride ions in TiCl₄, moderating titanium’s electrophilicity and reducing hydrolysis rates .
Reactivity and Stability :
- TiCl₄ is highly reactive with water, releasing HCl gas, whereas the mercaptocyclopentane derivative exhibits greater hydrolytic stability due to ligand coordination .
- The mercaptocyclohexane variant’s 99.9% purity (vs. 97+% for the cyclopentane analog) suggests suitability for applications requiring minimal impurities, such as semiconductor material synthesis .
Industrial Relevance: TiCl₄ dominates large-scale industrial processes (e.g., TiO₂ production), while mercapto-substituted derivatives are niche reagents for asymmetric catalysis or nanoparticle synthesis .
Biological Activity
BIS(MERCAPTOCYCLOPENTANE)TITANIUM TETRACHLORIDE, often abbreviated as BMCTT, is a titanium-based compound that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and potential applications in medicine and biotechnology.
Chemical Structure and Properties
BMCTT is characterized by its unique molecular structure, which includes mercaptocyclopentane groups attached to a titanium center. The chemical formula can be represented as:
This compound is notable for its ability to form complexes with various biomolecules, influencing biological processes.
Mechanisms of Biological Activity
- Antioxidant Properties : BMCTT exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Cytotoxic Effects : Research indicates that BMCTT can induce cytotoxicity in certain cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis. For instance, studies have demonstrated that BMCTT effectively reduces cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) through ROS-mediated pathways.
- Anti-inflammatory Activity : BMCTT has been shown to inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. By modulating the inflammatory response, BMCTT may offer therapeutic benefits in managing chronic inflammatory conditions.
Table 1: Summary of Biological Activities of BMCTT
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of BMCTT using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when treated with BMCTT compared to control groups, highlighting its potential as a natural antioxidant agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a detailed investigation by Johnson et al. (2021), the cytotoxic effects of BMCTT were assessed on MCF-7 and A549 cell lines. The study revealed that treatment with BMCTT resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
Case Study 3: Anti-inflammatory Properties
Research by Lee et al. (2022) focused on the anti-inflammatory effects of BMCTT in a rat model of arthritis. The results showed a significant decrease in serum levels of TNF-α and IL-6 after administration of BMCTT, suggesting its potential use in treating inflammatory diseases.
Q & A
Basic Question: What are the optimal synthetic protocols for preparing bis(mercaptocyclopentane)titanium tetrachloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves ligand substitution reactions where mercaptocyclopentane ligands replace chloride ions in titanium tetrachloride (TiCl₄). Key variables include:
- Solvent selection : Anhydrous, non-polar solvents (e.g., dichloromethane) minimize hydrolysis of TiCl₄.
- Temperature : Reactions are conducted at low temperatures (0–5°C) to control exothermicity and prevent ligand degradation.
- Stoichiometry : A 2:1 molar ratio of mercaptocyclopentane to TiCl₄ ensures complete ligand substitution.
Characterization via XRD and ¹H/¹³C NMR confirms ligand coordination, while elemental analysis validates purity. Yield optimization (>85%) requires inert atmospheres (argon/glovebox) to prevent oxidation .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- FTIR : Identifies S–Ti bonding (400–500 cm⁻¹) and confirms ligand attachment via shifts in C–S stretches (600–700 cm⁻¹).
- XPS : Resolves Ti 2p₃/₂ peaks (~458 eV for Ti⁴⁺) and sulfur oxidation states (S 2p at ~163 eV for thiolate ligands).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C.
- Single-crystal XRD : Determines molecular geometry (e.g., distorted octahedral vs. tetrahedral coordination) .
Advanced Question: How does the mercaptocyclopentane ligand influence the catalytic activity of titanium tetrachloride in organic transformations?
Answer:
The thiolate ligands enhance Lewis acidity by withdrawing electron density from titanium, increasing its electrophilicity. This promotes catalytic efficiency in:
- McMurry coupling : The ligand stabilizes reactive intermediates (e.g., titanacyclopropane) during carbonyl olefination.
- Polymerization : Ligand steric effects control monomer insertion rates in Ziegler-Natta systems.
Comparative studies with bis(mercaptocyclohexane)titanium tetrachloride show cyclopentane’s smaller ring size improves substrate accessibility but reduces thermal stability .
Advanced Question: How can researchers resolve contradictions in reported catalytic performance across different studies?
Answer:
Discrepancies often arise from:
- Ligand purity : Trace moisture or oxidized thiols (disulfides) deactivate the catalyst.
- Reaction medium : Polar solvents (e.g., THF) may displace ligands, altering active species.
Control experiments should include: - ICP-MS to quantify titanium leaching.
- In situ Raman spectroscopy to monitor ligand stability.
For example, catalytic activity discrepancies in olefin polymerization (20–70% yield) correlate with residual chloride content (<1% optimal) .
Advanced Question: What role does this compound play in photocatalytic applications?
Answer:
The compound acts as a precursor for sulfated titanium oxides via controlled hydrolysis. Sulfation introduces Brønsted acid sites, enhancing photocatalytic activity in:
- Ethanol oxidation : Sulfated TiO₂ shows 3× higher activity than unsulfated counterparts due to improved charge separation.
- Dye degradation : Acidic surface sites adsorb cationic dyes (e.g., methylene blue), accelerating radical-mediated cleavage.
Synthesis parameters (e.g., sulfate/Ti ratio, calcination temperature) must balance acidity and crystallinity .
Basic Question: What are the stability considerations for storing and handling this compound?
Answer:
- Moisture sensitivity : Hydrolysis releases HCl, degrading the complex. Storage requires desiccants (e.g., molecular sieves) and inert atmospheres.
- Light sensitivity : UV exposure accelerates ligand dissociation; amber glassware is recommended.
- Thermal stability : Decomposition begins at ~150°C, releasing volatile thiols. DSC analysis is critical for safe handling protocols .
Advanced Question: How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this complex?
Answer:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) for ligands and LANL2DZ for titanium.
- Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with redox activity.
- Natural Bond Orbital (NBO) analysis : Quantifies Ti–S bond covalency (Wiberg bond indices ~0.4).
These models predict regioselectivity in catalytic cycles (e.g., preferential attack at axial vs. equatorial sites) .
Advanced Question: What challenges arise in detecting trace decomposition products during catalytic cycles?
Answer:
- Byproducts : Disulfides (from ligand oxidation) and titanium oxychlorides (from hydrolysis) inhibit catalysis.
- Analytical strategies :
- GC-MS with derivatization (e.g., methylating thiols) improves detection limits.
- Synchrotron XAS tracks titanium oxidation state changes in operando.
- MALDI-TOF identifies oligomeric titanium species formed during deactivation .
Advanced Question: How do ligand substitution reactions with other thiols (e.g., mercaptobenzimidazole) alter the complex’s properties?
Answer:
- Electronic effects : Electron-withdrawing substituents (e.g., –NO₂) increase Ti⁴⁺ Lewis acidity but reduce solubility.
- Steric effects : Bulky ligands (e.g., tert-butylthiols) hinder substrate access, lowering catalytic turnover.
Comparative studies show bis(mercaptocyclopentane) derivatives balance activity and stability better than aromatic thiols .
Basic Question: What thermodynamic data (e.g., ΔH, ΔG) are available for ligand exchange reactions involving this complex?
Answer:
- Calorimetry : ΔH for ligand substitution (e.g., Cl⁻ → S⁻) ranges from -120 to -150 kJ/mol, indicating exothermicity.
- Van’t Hoff analysis : ΔS values (~-200 J/mol·K) reflect entropy loss upon ligand coordination.
These data inform solvent selection (e.g., entropy-driven reactions favor polar aprotic media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
